molecular formula C23H21N5O3S B609087 MK-3697 CAS No. 1224846-01-8

MK-3697

Cat. No.: B609087
CAS No.: 1224846-01-8
M. Wt: 447.5 g/mol
InChI Key: VSOUDUXMPUHJEU-UHFFFAOYSA-N
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Description

MK-3697 is a selective orexin 2 receptor antagonist, primarily developed for the treatment of insomnia. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. By selectively targeting the orexin 2 receptor, this compound helps in promoting sleep without significantly affecting other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-3697 involves the preparation of 2,5-disubstituted isonicotinamide derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

MK-3697 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

MK-3697 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of orexin receptor antagonists and their chemical properties.

    Biology: Employed in research to understand the role of orexin receptors in biological processes such as sleep regulation and appetite control.

    Medicine: Investigated for its potential therapeutic applications in treating insomnia and other sleep disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting orexin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-3697 is unique in its high selectivity for the orexin 2 receptor, which allows it to promote sleep with minimal side effects compared to dual orexin receptor antagonists. This selectivity reduces the risk of narcoleptic and cataplectic side effects, making it a promising candidate for treating insomnia .

Properties

IUPAC Name

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOUDUXMPUHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224846-01-8
Record name MK-3697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate (7-4, 980 mg, 2.9 mmol, 1 equiv), 1-(5,6-dimethoxypyridin-2-yl)methanamine (3-6, 490 mg, 2.9 mmol, 1 equiv), EDC (670 mg, 3.5 mmol, 1.2 equiv), 1-hydroxy-7-azabenzotriazole (480 mg, 3.5 mmol, 1.2 equiv) and diisopropylethylamine (2.0 mL, 12 mmol, 4 equiv) were suspended in DMF (14.6 mL) and the reaction mixture was heated for 2 hours at 65° C. The reaction mixture was then partitioned between DCM (50 mL) and water (50 mL). The layers were separated and the organic layer was dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (0-20% MeOH in EtOAc) to afford a white solid that was recrystallized from chloroform/hexanes to give the title compound (7-5) as a crystalline solid (970 mg, 75% yield). 1H NMR (CDCl3, 300 MHz) δ 9.08 (s, 2H), 8.53 (s, 1H), 8.22 (s, 1H), 8.11 (s, 1H), 7.81 (dd, J=3.1 and 1.1 Hz, 1H), 7.78 (t, J=4.8 Hz, 1H), 7.43 (dd, J=3.3 and 1.1 Hz, 1H), 7.02 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.7 Hz, 1H), 4.58 (d, J=5.3 Hz, 2H), 3.91 (s, 3H), 3.88 (s, 3H), 2.45 (s, 3H). HRMS (M+H)C23H21N5O3S calc'd 448.1438. found 448.1443
Name
Potassium 5′-methyl-5-(1,3-thiazol-2-yl)-2,3′-bipyridine-4-carboxylate
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Name
Quantity
670 mg
Type
reactant
Reaction Step Three
Quantity
480 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
14.6 mL
Type
solvent
Reaction Step Six
Customer
Q & A

Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?

A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.

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